2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of both benzothiazole and benzamide moieties in the structure enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Nitration of 1,3-dichlorobenzene: The starting material, 1,3-dichlorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dichloronitrobenzene.
Formation of benzothiazole: 2,4-dichloronitrobenzene is then reacted with 2-aminothiophenol under acidic conditions to form 6-nitro-1,3-benzothiazole.
Chemical Reactions Analysis
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Antibacterial and Antifungal Agents: Due to its benzothiazole structure, it exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Anticancer Research: The compound has shown promising results in inhibiting the growth of certain cancer cell lines, suggesting its potential use in anticancer drug development.
Biochemical Studies: It is used in biochemical studies to investigate the interactions between benzothiazole derivatives and various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Oxidative Stress: The compound may induce oxidative stress in microbial cells, leading to cell damage and death.
Comparison with Similar Compounds
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2,4-Dichloronitrobenzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
6-Nitro-1,3-benzothiazole: Another precursor, it has similar biological activities but lacks the benzamide moiety, which enhances the overall activity of the final compound.
Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, exhibit similar biological activities but differ in their chemical structures and specific applications.
Biological Activity
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure integrates both benzothiazole and benzamide moieties, contributing to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides an in-depth analysis of its biological activity based on various research findings.
- Molecular Formula : C₁₄H₇Cl₂N₃O₃S
- Molecular Weight : Approximately 368.19 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Nitration of 1,3-dichlorobenzene : Using concentrated sulfuric and nitric acids to produce 2,4-dichloronitrobenzene.
- Formation of Benzothiazole : Reacting 2,4-dichloronitrobenzene with 2-aminothiophenol under acidic conditions to yield 6-nitro-1,3-benzothiazole.
- Amidation : The final step involves the reaction with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism involves:
- Enzyme Inhibition : Inhibiting bacterial DNA gyrase and topoisomerase essential for DNA replication.
- Oxidative Stress Induction : Causing oxidative stress in microbial cells leading to cell damage and death .
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notable findings include:
- Cell Line Studies : Significant anti-proliferative effects against breast cancer (MCF-7, SK-BR-3) and lung cancer cells (A549, H1975). The inhibitory effect on healthy cells was minimal .
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF-7 | 12.5 | High |
SK-BR-3 | 8.0 | Very High |
A549 | 15.0 | Moderate |
MCF-10A | >50 | Low |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : Binds to receptors on cancer cells leading to apoptosis.
- Enzyme Targeting : Inhibits key enzymes involved in tumor growth and microbial resistance .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy against Staphylococcus epidermidis, the compound demonstrated a significant reduction in biofilm formation compared to control groups. The compound's structural features enhance its interaction with microbial targets .
Anticancer Research Findings
A study focusing on the anticancer properties reported that the compound effectively inhibited cell proliferation in vitro and induced apoptosis in treated cancer cells. The mechanism was linked to oxidative stress pathways and receptor-mediated signaling .
Properties
IUPAC Name |
2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYNUPAUPEOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.